molecular formula C13H14ClN3S B2556090 5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol CAS No. 750610-95-8

5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2556090
CAS No.: 750610-95-8
M. Wt: 279.79
InChI Key: PZMZHTMCZMQIBB-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the 2-chlorophenyl and cyclopentyl groups in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with cyclopentanone in the presence of a base to form an intermediate, which is then treated with thiosemicarbazide to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives. These products can have different biological and chemical properties, making them useful for further research and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as 1,2,4-triazole-3-thiol, 5-phenyl-4-cyclopentyl-4H-1,2,4-triazole-3-thiol, and 5-(2-bromophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol .

Uniqueness

The uniqueness of 5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its reactivity and potential biological activity compared to other similar compounds. Additionally, the cyclopentyl group contributes to its overall stability and lipophilicity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(2-chlorophenyl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c14-11-8-4-3-7-10(11)12-15-16-13(18)17(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMZHTMCZMQIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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